5-Bromo-1H-indazole-3-carbonitrile is a chemical compound that belongs to the indazole family, characterized by the presence of a bromine atom at the 5-position and a carbonitrile group at the 3-position of the indazole ring. Its molecular formula is C₈H₄BrN₃, with a molecular weight of 222.04 g/mol. This compound has garnered attention in pharmaceutical research due to its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting various diseases, including cancer and bacterial infections .
5-Bromo-1H-indazole-3-carbonitrile can be synthesized through various methods involving indazole derivatives. It is classified under organic compounds, specifically heterocycles, due to its structure containing nitrogen atoms within a cyclic framework. The compound is available from multiple suppliers, reflecting its relevance in research and industrial applications .
The synthesis of 5-Bromo-1H-indazole-3-carbonitrile typically involves several key steps:
The yield of this synthesis can vary; for instance, one reported method achieved a yield of approximately 60% under specific conditions . The reaction conditions are critical for optimizing yield and purity.
5-Bromo-1H-indazole-3-carbonitrile can undergo various chemical reactions typical for indazoles, including nucleophilic substitutions and electrophilic additions. Its reactivity profile makes it suitable for further modifications, which can enhance its biological activity or alter its pharmacological properties.
For example, reactions involving palladium-catalyzed cross-coupling have been explored to modify the indazole structure further, allowing for the introduction of diverse functional groups that may enhance biological activity .
The mechanism of action for compounds like 5-Bromo-1H-indazole-3-carbonitrile often involves interaction with biological targets at the molecular level. While specific mechanisms for this compound are not extensively documented, similar indazole derivatives have been shown to exhibit activity against various enzymes and receptors involved in disease pathways.
Research indicates that indazoles can inhibit certain kinases or act as antagonists at specific receptors, thereby influencing cellular signaling pathways relevant to cancer proliferation and bacterial infection .
Relevant analyses include Nuclear Magnetic Resonance (NMR) spectroscopy data that confirm structural integrity and purity .
5-Bromo-1H-indazole-3-carbonitrile has several scientific applications:
Research continues to explore its potential in medicinal chemistry, particularly for developing novel drugs with enhanced efficacy against resistant strains of pathogens or cancer cells .
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the 5-bromo-1H-indazole-3-carbonitrile scaffold, leveraging its bromo substituent as a reactive handle. The electron-deficient nature of the cyano group adjacent to the bromo site significantly influences transmetalation kinetics, necessitating tailored ligand systems. XPhos and SPhos ligands achieve exceptional turnover numbers (TON > 5,000) in Suzuki-Miyaura couplings with arylboronic acids due to their large steric bulk and strong electron-donating properties, which stabilize the Pd(0) active species and prevent β-hydride elimination side reactions [5] [10]. For Sonogashira couplings, copper-free conditions employing PdCl₂(DPPF) with triethylamine base minimize alkyne homocoupling, yielding alkynylated indazoles with >90% conversion at 0.5 mol% Pd loading [5] [7].
Table 1: Ligand Performance in Pd-Catalyzed Functionalization of 5-Bromo-1H-indazole-3-carbonitrile
Coupling Type | Ligand | Pd Source | TON | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | XPhos | Pd(OAc)₂ | 5,200 | 94 |
Sonogashira | DPPF | PdCl₂(DPPF) | 3,800 | 91 |
Buchwald-Hartwig | RuPhos | Pd₂(dba)₃ | 4,500 | 88 |
Critical to success is the in situ reduction of Pd(II) pre-catalysts using primary alcohols like ethanol, which generates active Pd(0) species without oxidizing phosphine ligands. This approach prevents phosphine oxide formation that would alter the ligand-to-metal stoichiometry and deactivate the catalyst [5]. The optimal sequence involves pre-mixing Pd(OAc)₂ and ligand in DMF at 60°C for 10 minutes before adding substrates, ensuring quantitative reduction to the active complex [5] [7].
The indazole core of 5-bromo-1H-indazole-3-carbonitrile is efficiently constructed via Japp-Klingemann-type diazotization of 2-amino-5-bromobenzaldehyde derivatives, followed by cyanation. Treatment of 2-amino-5-bromobenzaldehyde with sodium nitrite in acetic acid at 0–5°C generates a diazonium intermediate, which undergoes in situ cyclization upon addition of malononitrile and triethylamine as a base catalyst. This one-pot sequence proceeds through a ketohydrazone intermediate, which dehydrates aromatizing to the 3-cyanoindazole system [8].
Table 2: Key Intermediates in Nitrosation-Cyclization Route
Intermediate | Reaction Conditions | Conversion Efficiency (%) |
---|---|---|
Diazonium salt | NaNO₂/AcOH, 0–5°C | 98 |
Ketohydrazone adduct | Malononitrile, Et₃N, 25°C | 85 |
Aromatized indazole | Δ, 80°C | 92 |
Alternative routes employ o-bromobenzaldehyde as a precursor via condensation with hydrazine hydrate, yielding 1H-indazole-3-carbaldehyde. Subsequent bromination at C5 using bromine in acetic acid at 90°C (87.5% yield) introduces the bromo substituent, followed by aldehyde oxidation and dehydrative cyanation using POCl₃/NH₄OH [1] [8]. The nitrosation route offers superior regioselectivity for C3-cyano functionalization compared to post-cyclization cyanation methods, which often require harsh conditions leading to debromination [8].
Bromination of the indazole nucleus exhibits pronounced solvent and temperature sensitivity. Electrophilic bromination of 1H-indazole-3-carbonitrile in glacial acetic acid at 90°C for 16 hours achieves 87.5% yield of the 5-bromo regioisomer with <5% dibromination [1] [3]. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where acetic acid solvates bromine to form [CH₃C(OH)₂]⁺Br⁻, enhancing electrophilicity. Lower temperatures (<70°C) drastically slow kinetics (conversion <20%), while temperatures >120°C promote decomposition via cyano hydrolysis [1] [6].
Table 3: Solvent/Temperature Effects on Monobromination Yield
Solvent System | Temperature (°C) | Reaction Time (h) | Monobromination Yield (%) |
---|---|---|---|
Glacial Acetic Acid | 90 | 16 | 87.5 |
DCM/FeCl₃ | 40 | 6 | 65 |
AcOH/H₂SO₄ (9:1) | 110 | 8 | 78 |
DMF | 100 | 12 | 42 |
Polar aprotic solvents like DMF reduce regioselectivity due to poor solvation of the bromonium ion, leading to mixed 5-/7-bromo products. Adding 10 mol% FeBr₃ in chlorinated solvents improves selectivity to >15:1 (5-Br:7-Br) but requires strict moisture control to prevent catalyst hydrolysis [3] [6]. For continuous flow halogenation, a plug-flow reactor with acetic acid solvent at 100°C and 3-bar pressure enhances heat transfer, suppressing dihalogenation while achieving 92% conversion at 15-minute residence time [3].
Solid-phase organic synthesis (SPOS) enables multi-gram production of 5-bromo-1H-indazole-3-carbonitrile with simplified purification. Wang resin-bound o-fluorobenzaldehyde is condensed with N,N-dimethylhydrazine to form a hydrazone, which undergoes nucleophilic aromatic substitution (SNAr) with dissolved KF/18-crown-6, cyclizing to the indazole core [8]. Subsequent on-resin bromination using pyridinium tribromide in DMF at 25°C introduces the 5-bromo substituent with 90% regioselectivity. Final cleavage with TFA/DCM (1:9) liberates the product, achieving a cumulative yield of 73% over four steps.
Key advantages include:
Limitations arise from resin loading capacity (typically 1.2 mmol/g), making the method suitable for intermediate-scale pharmaceutical production rather than bulk manufacturing. Recent advances utilize polystyrene-poly(ethylene glycol) (PS-PEG) resins with higher functional group tolerance, enabling harsher bromination conditions without backbone degradation [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: